molecular formula C23H31N3O4 B2783190 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1005307-70-9

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2783190
CAS No.: 1005307-70-9
M. Wt: 413.518
InChI Key: BCKLLWWQVFYPFP-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a seven-membered azepane ring, a methoxy group, and an ethoxyphenyl acetamide side chain. The ethoxyphenyl group may contribute to π-π stacking interactions in biological systems, while the pyridinone core could serve as a hydrogen-bond acceptor.

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-3-30-21-11-7-6-10-19(21)24-23(28)17-26-16-22(29-2)20(27)14-18(26)15-25-12-8-4-5-9-13-25/h6-7,10-11,14,16H,3-5,8-9,12-13,15,17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKLLWWQVFYPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories based on the provided evidence: coumarin-acetamide hybrids, quinoline-acetamide derivatives, and stereochemically complex acetamides.

Coumarin-Acetamide Hybrids ()

The coumarin-based compounds synthesized in , such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, share the acetamide backbone but differ in their core heterocycles. Key comparisons include:

  • Core Structure: The target compound’s pyridinone ring vs. the coumarin-oxazepine hybrid in .
  • Substituents : The ethoxyphenyl group in the target compound vs. chromenyloxy in . Chromenyloxy groups are associated with enhanced antioxidant properties due to radical scavenging, as reported in .

Quinoline-Acetamide Derivatives ()

Patent compounds like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () share the acetamide linkage but incorporate quinoline scaffolds and piperidine-derived substituents. Comparisons include:

  • Heterocyclic Systems : The target’s azepane vs. piperidine in . Azepane’s larger ring size may increase steric bulk, affecting binding to targets like kinases or GPCRs.
  • Substituent Effects : The ethoxyphenyl group in the target vs. tetrahydrofuran-3-yl-oxy in . Ether-linked substituents (e.g., tetrahydrofuran) improve solubility, whereas ethoxy groups enhance lipophilicity.
  • Therapeutic Implications: Quinoline derivatives in are likely designed for kinase inhibition or anticancer applications, while the target compound’s pyridinone core may favor protease or neurotransmitter-related targets.

Stereochemically Complex Acetamides ()

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () emphasize stereochemical precision and extended backbones. Key distinctions:

  • Structural Complexity : The target compound lacks the hexan-2-yl backbone and tetrahydropyrimidinyl group seen in , which are critical for protease inhibition (e.g., HIV-1 protease).
  • Functional Groups: The dimethylphenoxy group in vs. ethoxyphenyl in the target. Dimethylphenoxy enhances hydrophobic interactions, whereas ethoxy provides moderate polarity.
  • Stereochemical Impact : compounds highlight the importance of stereochemistry in activity, suggesting that the target compound’s undefined stereochemistry (if present) could significantly alter its efficacy.

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity Reference
2-(2-(Azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide Pyridinone Azepane, ethoxyphenyl, methoxy N/A (hypothetical enzyme modulation) N/A
N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Coumarin-oxazepine Chromenyloxy, phenyl Antioxidant (superior to ascorbic acid)
N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline Piperidine, tetrahydrofuran-oxy, fluoroindolin Likely kinase inhibition (patent focus)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[...] Hexan-2-yl backbone Dimethylphenoxy, tetrahydropyrimidinyl Protease inhibition (stereospecific)

Research Implications and Limitations

  • Structural Insights: The azepane and pyridinone groups in the target compound suggest unique pharmacokinetic profiles compared to smaller heterocycles (e.g., piperidine) or conjugated systems (e.g., coumarins).
  • Activity Gaps: No direct pharmacological data for the target compound exists in the provided evidence; comparisons are extrapolated from structural analogs.
  • Future Directions : Experimental validation is required to assess bioactivity, particularly in antioxidant, kinase inhibition, or protease modulation assays.

Notes:

All comparisons are based on structural and functional parallels due to the absence of direct pharmacological data for the target compound.

–3 represent diverse therapeutic and synthetic contexts, underscoring the need for target-specific studies.

The ethoxyphenyl and azepane groups warrant further exploration for optimizing solubility and target engagement.

Q & A

Basic Question: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridinone core. Key steps include:

  • Acylation : Coupling the azepane-containing side chain via nucleophilic substitution or amidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions .
  • Catalysts : Palladium catalysts (e.g., Pd/C) may be used for hydrogenation steps, while bases like Na₂CO₃ stabilize intermediates .
  • Purification : Column chromatography (silica gel) with gradients of MeOH/CH₂Cl₂ is standard, followed by recrystallization (e.g., ethyl acetate) to ensure ≥95% purity .

Basic Question: Which spectroscopic and analytical methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., azepane methylene protons at δ 2.8–3.5 ppm; pyridinone carbonyl at δ 168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS to validate molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : For resolving stereochemistry and solid-state conformation .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from assay variability or impurity profiles. Methodological approaches include:

  • Comparative Bioassays : Replicate studies across standardized in vitro models (e.g., kinase inhibition assays with positive controls) .
  • Purity Verification : Quantify impurities via HPLC-MS; correlate bioactivity with purity thresholds (>98%) .
  • Structural Analogs : Test derivatives (e.g., replacing the ethoxyphenyl group) to isolate pharmacophoric motifs .

Advanced Question: What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?

Answer:

  • In Vitro Models :
    • Metabolic Stability : Liver microsomes (human/rat) to assess CYP450-mediated degradation .
    • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
  • In Vivo Studies :
    • Rodent Models : Administer IV/PO doses (e.g., 10 mg/kg) with serial blood sampling for LC-MS/MS analysis .
    • Tissue Distribution : Radiolabeled compound (³H/¹⁴C) to quantify organ-specific accumulation .

Advanced Question: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) .
  • QSAR Models : Train algorithms on bioactivity data from analogs (e.g., substituting azepane with piperidine) to identify critical substituents .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability .

Basic Question: What stability profiles should be assessed during formulation development?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS) .
  • Solution Stability : Monitor pH-dependent hydrolysis (e.g., phosphate buffer at pH 1.2–7.4) over 24–72 hours .
  • Solid-State Stability : Accelerated storage (-20°C vs. 25°C/60% RH) for ≥6 months .

Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching .
  • Byproduct Management : Optimize solvent systems (e.g., switch from DMF to THF) to minimize side reactions .

Advanced Question: How can researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink with target proteins in live cells .
  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins post-treatment .
  • Pull-Down Assays : Use biotinylated probes to isolate target-binding complexes for proteomic analysis .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., CH₂Cl₂) .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced Question: How can isotopic labeling support mechanistic studies of its metabolic pathways?

Answer:

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy group) to track metabolic sites via MS/MS .
  • ¹⁴C Radiolabeling : Administer tracer doses to quantify excreted metabolites (urine/feces) and identify glucuronidation/sulfation pathways .

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